Trielaidin Trielaidin 1,2,3-Trielaidoyl glycerol is a triacylglycerol that contains elaidic acid at the sn-1, sn-2, and sn-3 positions. Dietary administration of 1,2,3-trielaidoyl glycerol reduces serum cholesterol levels in rats compared to corn oil-fed control animals. 1,2,3-Trielaidoyl glycerol has been used as a substrate to determine the substrate specificity of S. rimosus extracellular lipase.
Trielaidin is a triglyceride formed by esterification of the three hydroxy groups of glycerol with elaidic acid. It derives from an elaidic acid.
(Z)-9-Octadecenoic acid 1,2,3-propanetriyl ester.
Brand Name: Vulcanchem
CAS No.: 537-39-3
VCID: VC20852612
InChI: InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C57H104O6
Molecular Weight: 885.4 g/mol

Trielaidin

CAS No.: 537-39-3

Cat. No.: VC20852612

Molecular Formula: C57H104O6

Molecular Weight: 885.4 g/mol

* For research use only. Not for human or veterinary use.

Trielaidin - 537-39-3

Specification

Description 1,2,3-Trielaidoyl glycerol is a triacylglycerol that contains elaidic acid at the sn-1, sn-2, and sn-3 positions. Dietary administration of 1,2,3-trielaidoyl glycerol reduces serum cholesterol levels in rats compared to corn oil-fed control animals. 1,2,3-Trielaidoyl glycerol has been used as a substrate to determine the substrate specificity of S. rimosus extracellular lipase.
Trielaidin is a triglyceride formed by esterification of the three hydroxy groups of glycerol with elaidic acid. It derives from an elaidic acid.
(Z)-9-Octadecenoic acid 1,2,3-propanetriyl ester.
CAS No. 537-39-3
Molecular Formula C57H104O6
Molecular Weight 885.4 g/mol
IUPAC Name 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate
Standard InChI InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+
Standard InChI Key PHYFQTYBJUILEZ-WUOFIQDXSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC
Impurities Impurities: stearin, linolein.
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Boiling Point 237 °C at 18 atm
Colorform Colorless to yellowish, oily liquid
POLYMORPHIC
Melting Point -4 °C

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